5-Amino-2-nitrobenzamide
Description
5-Amino-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by an amino group at the 5th position and a nitro group at the 2nd position on the benzene ring.
Properties
IUPAC Name |
5-amino-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,8H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJTEOJAKTTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-nitrobenzamide can be synthesized through several methods. One common approach involves the direct condensation of carboxylic acids and amines. For instance, the reaction between 5-amino-2-nitrobenzoic acid and ammonia or an amine under suitable conditions can yield 5-Amino-2-nitrobenzamide . Another method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis of benzamide derivatives .
Industrial Production Methods
Industrial production of 5-Amino-2-nitrobenzamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with carboxylic acids to form amides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halides or sulfonates can be used for nucleophilic substitution.
Condensation: Carboxylic acids and amines are typically used under acidic or basic conditions.
Major Products
Reduction: 5-Amino-2-nitrobenzamide can be reduced to 5,2-diaminobenzamide.
Substitution: Various substituted benzamides can be formed depending on the substituent introduced.
Condensation: Amide derivatives are the major products of condensation reactions.
Scientific Research Applications
5-Amino-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 5-Amino-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
5-Amino-2-nitrobenzoic acid (CAS 13280-60-9)
- Structure : Differs by replacing the amide (-CONH₂) with a carboxylic acid (-COOH).
- Properties : Higher acidity (due to -COOH) and lower solubility in organic solvents compared to the amide. Melting point: 234–242°C .
- Applications : Used as a precursor in dye synthesis or metal coordination chemistry.
2-Amino-5-nitrothiazole (Related Compound A, USP)
- Structure : Replaces the benzene ring with a thiazole heterocycle.
- Properties : The thiazole ring enhances bioactivity, as seen in antiparasitic agents like nitazoxanide (CAS 55981-09-4) .
- Applications : Pharmacologically active scaffolds, contrasting with benzamides’ role as intermediates.
5-Amino-2-methoxy-N,N-dimethylbenzamide (CAS 22802-73-9)
- Structure : Methoxy (-OCH₃) and dimethylamide (-N(CH₃)₂) substituents.
Physicochemical and Structural Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 5-Amino-2-nitrobenzamide | Not explicitly listed | C₇H₇N₃O₃ | 197.15 (calc.) | – | -NO₂, -NH₂, -CONH₂ |
| 5-Amino-2-nitrobenzoic acid | 13280-60-9 | C₇H₆N₂O₅ | 198.13 | 234–242 | -NO₂, -NH₂, -COOH |
| 2-Amino-5-nitrothiazole | – | C₃H₃N₃O₂S | 145.14 | – | -NO₂, -NH₂, thiazole ring |
| 5-Amino-2-chloro-N-(2-fluorophenyl)benzamide | – | C₁₃H₁₀ClFN₂O | 264.68 | – | -Cl, -F, -CONH-(2-fluorophenyl) |
Note: Calculated molecular weights are based on standard atomic masses. Missing data reflects gaps in available evidence.
Electronic and Reactivity Trends
- Nitro Group Effects: The electron-withdrawing nitro group (-NO₂) in 5-Amino-2-nitrobenzamide reduces electron density on the benzene ring, directing electrophilic substitution to the amino group’s para position. This contrasts with electron-donating groups (e.g., -OCH₃ in 5-Amino-2-methoxy-N,N-dimethylbenzamide), which increase ring reactivity .
- Amide vs. Carboxylic Acid: The amide group in 5-Amino-2-nitrobenzamide offers greater hydrolytic stability than 5-Amino-2-nitrobenzoic acid’s -COOH, making it preferable for prolonged storage or non-aqueous reactions .
Research Findings and Trends
- Comparative Stability: Studies on 2-Aminobenzamides suggest that nitro substitution enhances thermal stability but may reduce solubility in polar solvents .
- Biological Activity: Thiazole analogs (e.g., 2-Amino-5-nitrothiazole) exhibit pronounced antimicrobial properties, whereas benzamide derivatives are more commonly intermediates than active agents .
Biological Activity
5-Amino-2-nitrobenzamide (5A2NBA) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of 5A2NBA, focusing on its biochemical interactions, antimicrobial properties, anticancer effects, and molecular mechanisms.
Chemical Structure and Properties
5-Amino-2-nitrobenzamide is characterized by the presence of an amino group at the 5-position and a nitro group at the 2-position on the benzene ring. The molecular formula is CHNO. This unique arrangement contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemistry .
Biochemical Interactions
5A2NBA interacts with various enzymes and proteins, influencing cellular processes. It has been shown to modulate enzyme activities by binding to active sites, which can lead to inhibition or activation of these enzymes. This interaction is crucial for studying biochemical pathways and cellular functions .
Table 1: Summary of Enzyme Interactions
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Proteomic enzymes | Binding | Modulation of protein synthesis |
| Cyclooxygenase-2 | Inhibition | Reduced inflammatory response |
| Dihydrofolate reductase | Competitive inhibition | Disruption of folate metabolism |
Antimicrobial Activity
Research indicates that 5A2NBA exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The compound's mechanism appears to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial cells .
Antimicrobial Efficacy Data
- Gram-positive bacteria : High activity against Staphylococcus aureus.
- Gram-negative bacteria : Effective against Escherichia coli.
- Fungal strains : Notable activity against Candida albicans.
Anticancer Properties
5A2NBA has shown promise in anticancer research, particularly due to its ability to induce cytotoxic effects in various cancer cell lines. Studies suggest that the nitro group may undergo reduction within biological systems, forming reactive species that interact with cellular components, potentially leading to apoptosis in cancer cells .
Case Study: Cytotoxicity in Cancer Cell Lines
One study evaluated the cytotoxic effects of 5A2NBA on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability:
- IC50 value : 21.8 µM
- Mechanism : Induction of apoptosis through reactive oxygen species (ROS) generation.
Molecular Mechanisms
The biological activity of 5A2NBA can be attributed to several molecular mechanisms:
- Enzyme Inhibition : Binding to specific enzymes alters metabolic pathways.
- Gene Expression Modulation : Influences transcription factors leading to changes in gene expression related to cell survival and proliferation.
- Reactive Intermediate Formation : The reduction of the nitro group generates reactive species that can covalently bind to proteins and nucleic acids, disrupting their normal functions .
Stability and Temporal Effects
The stability of 5A2NBA under various conditions is critical for its long-term efficacy. Laboratory studies indicate that while the compound remains stable for extended periods under certain conditions, it may degrade over time, affecting its biological activity. Understanding these temporal dynamics is essential for optimizing its use in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
